N-(3,5-Dichlorophenyl)maleamic acid
Overview
Description
N-(3,5-Dichlorophenyl)maleamic acid: is an organic compound with the molecular formula C10H7Cl2NO3. It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a 3,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleamic acid can be synthesized through a reaction between maleic anhydride and 3,5-dichloroaniline. The reaction typically involves the following steps:
Dissolution of maleic anhydride: in an appropriate solvent such as tetrahydrofuran.
Addition of 3,5-dichloroaniline: to the solution.
Stirring the reaction mixture: at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation and purification: of the product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the phenyl ring.
Addition Reactions: The double bond in the maleamic acid moiety can undergo addition reactions with suitable reagents.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.
Addition Reactions: Reagents like hydrogen bromide or hydrogen chloride can be used to add across the double bond.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Substitution Reactions: Products include substituted derivatives where the chloro groups are replaced by other nucleophiles.
Addition Reactions: Products include halogenated derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3,5-Dichlorophenyl)maleamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)maleamic acid can be compared with other similar compounds, such as:
N-(2,5-Dichlorophenyl)maleamic acid: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and properties.
N-Phenylmaleamic acid: Lacks the chloro substituents, resulting in different chemical behavior and applications.
N-(3,5-Dichlorophenyl)maleimide: A related compound with an imide group instead of an amide, exhibiting different reactivity and uses.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIVHVKWOTWES-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55198-61-3 | |
Record name | N-(3,5-Dichlorophenyl)maleamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?
A1: this compound (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].
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